![molecular formula C13H9FN4O4S B2387683 N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-80-4](/img/structure/B2387683.png)
N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives . These compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, as well as their free radical scavenging activity .
Synthesis Analysis
The synthesis of this compound involves the use of 4-fluoroaniline and ethylacetoacetate as starting materials . An intermediate in the synthesis process is 4-(4-chlorophenyl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxamide .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-fluoroaniline with ethylacetoacetate to form an intermediate, followed by further reactions to form the final compound .Scientific Research Applications
- Research Findings : A study investigated the in vitro antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against K. pneumoniae. The presence of the chloro atom significantly improved its antibacterial effect. CFA likely acts on penicillin-binding proteins, promoting cell lysis. Moreover, it exhibited a favorable pharmacokinetic profile for potential oral use .
- Research Findings : Although there are no specific reports on its biological activities, it serves as a valuable building block in organic chemistry .
- Research Findings : Understanding the reactivity and versatility of these functional groups can guide further synthetic applications and modifications .
- Research Findings : Further studies are needed to explore its efficacy in vivo and assess toxicity. Its pharmacokinetic profile supports oral administration, making it a promising lead compound .
- Research Findings : Researchers have investigated the effects of combining CFA with antibiotics like ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains. Such synergistic approaches could enhance treatment efficacy .
- Research Implications : By modifying substituents or functional groups, scientists can create derivatives with improved activity, selectivity, and pharmacokinetics. For example, indole derivatives have shown promise in various biological contexts .
Antibacterial Activity
Chemical Reactions and Intermediates
Functional Group Chemistry
Drug Development Potential
Synergistic Effects with Existing Antibiotics
Structural Modifications and Derivatives
Future Directions
The future directions for research on this compound could include further evaluation of its biological activities, such as its antimicrobial and antioxidant activities. Additionally, its potential applications in the development of new drugs could be explored, given its broad range of chemical and biological properties .
properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4S/c14-7-1-2-9(10(5-7)18(21)22)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMHYRRYYSCDAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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